molecular formula C18H21N3O2S B5692350 N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide

N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide

Cat. No. B5692350
M. Wt: 343.4 g/mol
InChI Key: HENJOABPYIXRJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide, also known as NPC-15437, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of furan-based compounds and has been found to exhibit promising activity against various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide involves the inhibition of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a key role in regulating insulin signaling and glucose homeostasis. By inhibiting PTP1B, N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide enhances insulin sensitivity and glucose uptake, which can help in the management of diabetes. Additionally, N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide has been shown to have several biochemical and physiological effects. It has been found to enhance insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide in lab experiments is its potent activity against cancer cells and its potential therapeutic applications in the treatment of cancer and neurodegenerative disorders. However, one of the limitations of using N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide. One area of interest is the development of new formulations of N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide that can improve its solubility and bioavailability. Another area of research is the investigation of the compound's potential therapeutic applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the compound's anticancer and neuroprotective effects.

Synthesis Methods

The synthesis of N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide involves the reaction of 4-(1-piperidinylmethyl)aniline with carbon disulfide and potassium hydroxide, followed by the addition of 2-furoyl chloride. The resulting product is then purified using column chromatography to obtain N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide in high yield and purity.

Scientific Research Applications

N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[[4-(piperidin-1-ylmethyl)phenyl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c22-17(16-5-4-12-23-16)20-18(24)19-15-8-6-14(7-9-15)13-21-10-2-1-3-11-21/h4-9,12H,1-3,10-11,13H2,(H2,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENJOABPYIXRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide

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